molecular formula C15H11Cl3N2O B11108014 2,2-dichloro-N-(5-chloropyridin-2-yl)-3-phenylcyclopropanecarboxamide

2,2-dichloro-N-(5-chloropyridin-2-yl)-3-phenylcyclopropanecarboxamide

Cat. No.: B11108014
M. Wt: 341.6 g/mol
InChI Key: LCCCEXQBOUOSBL-UHFFFAOYSA-N
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Description

2,2-dichloro-N-(5-chloropyridin-2-yl)-3-phenylcyclopropanecarboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropane ring substituted with dichloro and phenyl groups, as well as a carboxamide group linked to a chloropyridinyl moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-(5-chloropyridin-2-yl)-3-phenylcyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a dichlorocarbene source under controlled conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the cyclopropane intermediate is reacted with a phenyl halide in the presence of a Lewis acid catalyst.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where the intermediate is treated with an appropriate amine and a coupling reagent.

    Incorporation of the Chloropyridinyl Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-dichloro-N-(5-chloropyridin-2-yl)-3-phenylcyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,2-dichloro-N-(5-chloropyridin-2-yl)-3-phenylcyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-(5-chloropyridin-2-yl)-3-phenylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-dichloro-N-(5-chloropyridin-2-yl)-3-methylcyclopropanecarboxamide: Similar structure with a methyl group instead of a phenyl group.

    2,2-dichloro-N-(5-chloropyridin-2-yl)-3-ethylcyclopropanecarboxamide: Similar structure with an ethyl group instead of a phenyl group.

    2,2-dichloro-N-(5-chloropyridin-2-yl)-3-propylcyclopropanecarboxamide: Similar structure with a propyl group instead of a phenyl group.

Uniqueness

The uniqueness of 2,2-dichloro-N-(5-chloropyridin-2-yl)-3-phenylcyclopropanecarboxamide lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the phenyl group, in particular, may enhance its biological activity and interactions with molecular targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C15H11Cl3N2O

Molecular Weight

341.6 g/mol

IUPAC Name

2,2-dichloro-N-(5-chloropyridin-2-yl)-3-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C15H11Cl3N2O/c16-10-6-7-11(19-8-10)20-14(21)13-12(15(13,17)18)9-4-2-1-3-5-9/h1-8,12-13H,(H,19,20,21)

InChI Key

LCCCEXQBOUOSBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(Cl)Cl)C(=O)NC3=NC=C(C=C3)Cl

Origin of Product

United States

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